molecular formula C22H25N3O6S B2875544 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 921555-41-1

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2875544
CAS No.: 921555-41-1
M. Wt: 459.52
InChI Key: UHWFHMZBHRMLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a pyridazinone-derived sulfonamide compound characterized by a 6-oxopyridazine core substituted with a 4-ethoxyphenyl group at position 2. The pyridazinone nitrogen is linked via an ethyl chain to a 2,5-dimethoxybenzenesulfonamide moiety.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-4-31-17-7-5-16(6-8-17)19-10-12-22(26)25(24-19)14-13-23-32(27,28)21-15-18(29-2)9-11-20(21)30-3/h5-12,15,23H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWFHMZBHRMLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs in the evidence, differing in core heterocycles, substituents, and pharmacological profiles. Key comparisons are outlined below:

Pyridazinone Sulfonamide Derivatives

Compound 5a (): 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide

  • Structural Differences: Lacks the ethyl linker between pyridazinone and sulfonamide. Substituted with benzyloxy (bulkier) instead of 4-ethoxyphenyl.
  • Synthesis: Synthesized via benzyl bromide alkylation of a pyridazinone intermediate .
  • Physicochemical Properties : Lower molecular weight (290.02 g/mol vs. ~480 g/mol estimated for the target compound). Benzyloxy groups may reduce solubility compared to ethoxy-methoxy combinations.

Pyridine-Benzodioxin Hybrid ()

CS-0309467: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine

  • Core Heterocycle: Pyridine instead of pyridazinone.
  • Molecular Weight : 391.46 g/mol, significantly lighter than the target compound.

Chromene-Pyrazolopyrimidine Sulfonamide ()

Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Structural Complexity: Chromene and pyrazolopyrimidine cores vs. pyridazinone.
  • Substituents : Fluorine atoms improve metabolic stability and binding affinity.
  • Molecular Weight : 589.1 g/mol, higher than the target compound, suggesting extended pharmacokinetic half-life.

Data Table: Key Comparative Properties

Property Target Compound Compound 5a CS-0309467 Example 53
Core Structure Pyridazinone-sulfonamide Pyridazinone-sulfonamide Pyridine-benzodioxin Chromene-pyrazolopyrimidine
Key Substituents 4-ethoxyphenyl, dimethoxy Benzyloxy Dihydrobenzodioxin Fluorophenyl, fluoro
Molecular Weight (g/mol) ~480 (estimated) 290.02 391.46 589.1
Synthetic Route Likely alkylation/coupling Benzyl bromide alkylation Not specified Pd-catalyzed cross-coupling
Bioactivity Hypothesized enzyme inhibition Not reported Research use only Patent for therapeutic use

Research Findings and Implications

  • Substituent Effects: The target compound’s 4-ethoxyphenyl and dimethoxy groups may enhance lipophilicity and membrane permeability compared to Compound 5a’s benzyloxy group.
  • Linker Flexibility : The ethyl chain in the target compound could confer conformational flexibility, aiding binding to dynamic enzyme pockets, unlike rigidly linked analogs.
  • Fluorine vs. Methoxy : Example 53’s fluorine substituents likely improve metabolic stability and electronegative interactions, whereas the target’s methoxy groups may prioritize solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.